(2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
The compound (2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid is a complex organic molecule featuring a pyrrolidine ring, an imidazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Moiety: This step often involves the use of imidazole derivatives and coupling reactions to attach the imidazole group to the pyrrolidine ring.
Final Functionalization: The addition of the carboxylic acid group is usually the last step, achieved through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s imidazole moiety is of particular interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in metal coordination complexes.
Medicine
Medically, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical modifications, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting enzyme activity or altering metal ion homeostasis. The pyrrolidine ring and carboxylic acid group may also contribute to the compound’s overall biological activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(acetylamino)-3-(1H-imidazol-5-yl)propanoic acid: This compound shares the imidazole moiety but differs in the overall structure and functional groups.
Imidazole derivatives: Various imidazole derivatives can be compared based on their functional groups and biological activities.
Uniqueness
The uniqueness of (2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid lies in its combination of functional groups and stereochemistry. The specific arrangement of the imidazole, pyrrolidine, and carboxylic acid groups provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-19(18(25)26)10-15(16(23(19)2)13-6-4-3-5-7-13)17(24)21-9-8-14-11-20-12-22-14/h3-7,11-12,15-16H,8-10H2,1-2H3,(H,20,22)(H,21,24)(H,25,26)/t15-,16-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKOOIOXYDRVQP-BXWFABGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2)C(=O)NCCC3=CN=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2)C(=O)NCCC3=CN=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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